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Ceftolozanel/Tazobactam Profile

Ceftolozane/tazobactam (C/T), marketed as Zerbaxa, is a combination antibiotic product consisting of
ceftolozane, a novel cephalosporin, and the established -lactamase inhibitor tazobactam. It was developed
to address infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly

Pseudomonas aeruginosa [1] [2].

e Mechanism of Action: Ceftolozane exerts its bactericidal activity by binding to key penicillin-binding
proteins (PBP1b, PBP1c, PBP2, and PBP3) and disrupting cell wall synthesis. It is distinguished from
other cephalosporins by its enhanced stability against the common resistance mechanisms in P.
aeruginosa, including upregulated chromosomal AmpC B-lactamase expression and efflux pumps
(e.g., MexAB-OprM). Tazobactam protects ceftolozane from hydrolysis by many extended-spectrum

B-lactamases (ESBLSs) [1] [2].
e Drug Composition: The pharmaceutical combination is typically formulated in a 2:1 ratio

(ceftolozane to tazobactam) for intravenous administration [2].

Scientific Development & Key Properties

The development of C/T was driven by the need for agents effective against pathogens with complex

resistance profiles. Key experiments established its pharmacodynamic (PD) properties and spectrum of

activity.
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Table 1: Key In Vitro Pharmacodynamic Findings

PD Property / . .
Experimental Details

Significance / Implication

Finding
Bactericidal Time-kill studies vs. isogenic E. coli C/T achieved bactericidal activity (=3-log
Activity strains producing different 3-lactamases = CFU reduction) against all strains, though
(AmpC, CMY-10, CTX-M-15) [3]. required drug concentrations varied by
inoculum size and B-lactamase type [3].
Inoculum EC50 (effective concentration for 50% of  Higher bacterial burdens can significantly
Effect max kill) at high inoculum (10"8 increase the drug concentration required
CFU/mL) was 2.8 to 66.5 times greater for efficacy, a critical consideration for
than at standard inoculum (1076 dosing in severe infections [3].
CFU/mL) [3].
Resistance Population PK/PD modeling linked Cl regimens achieving steady-state
Suppression continuous infusion (CI) dosing to concentrations =24x the MIC are

achievement of aggressive PK/PD
targets (fT>4xMIC) [4].

associated with significantly reduced
emergence of resistance during treatment

[4].

Table 2: Activity Spectrum Against Key B-Lactamases

B-Lactamase Example CIT
. Notes
Class Enzymes Activity
Class A (ESBLS) SHV, TEM, CTX- v [1] Tazobactam inhibition protects ceftolozane.
M

Class A (KPC) KPC X [1] No reliable activity against KPC
carbapenemases.

Class B (MBL) NDM, IMP, VIM X [1] No activity against metallo-B-lactamases.

Class C (AmpC) PDC, CMY v [1] Ceftolozane is intrinsically stable against
AmpC.
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B-Lactamase Example
Class Enzymes
Class D (OXA) OXA-48-like

The experimental workflow below outlines

presented in the tables above.

(Start: Bacterial Strain SelectiorD

Strain Engineering & Culture
(Isofogenic E. coli strains
producing specific B-lactamases)

Broth Microdilution (BMD)
Determine Ceftolozane MIC
with/without Tazobactam

:

Time-Kill Assay Setup
(6x5 array of C/T concentrations)
Two Starting Inocula: 106 & 1078 CFU/mL

:

Incubation & Sampling
(48 hours, 9 time points)

:

Viable Colony Count
(Spiral plating & automated counting)

:

Pharmacodynamic Analysis
(Log reduction vs. drug concentration)
Calculate EC50 & Bactericidal Activity

CIT
o Notes
Activity
X [1] No reliable activity.

a standard protocol for generating the foundational PD data
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Experimental workflow for ceftolozane/tazobactam pharmacodynamic profiling [3].

Regulatory and Manufacturing Development

The commercial and regulatory development of Zerbaxa involved key approvals and process innovations to

enable scalable, sustainable manufacturing.

Table 3: Development and Regulatory Timeline

Year Milestone Details

2014 Initial FDA Approval  Approved on December 19 for clAl (with metronidazole) and cUTI [5].

2015 EMA Approval in Became available in EU markets [2].
Europe

2019 FDA Approval for Indication expanded to hospital-acquired and ventilator-associated
HABP/VABP bacterial pneumonia [5].

2019 Greener Synthetic EPA recognized a 2nd-gen (Gen 2) manufacturing process for
Pathways Award ceftolozane that reduced the process mass index by 75%, increased

yield by >50%, and cut the carbon footprint by 50% [6].

2020- Temporary Market Withdrawn (Dec 2020 - Feb 2022) due to batch contamination;

2022 Withdrawal provided a natural experiment on resistance reversibility [2].

2024- Recent 2024 approvals include cefepime/enmetazobactam and ceftobiprole.

2025 Formulations & Aztreonam/avibactam and gepotidacin are listed for 2025 [7].

Combinations

Technical Guide: Susceptibility Testing
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Accurate Antimicrobial Susceptibility Testing (AST) is critical for guiding C/T therapy, especially for

resistant isolates.

e When to Test C/T: AST is strongly indicated for MDR and difficult-to-treat (DTR) P. aeruginosa.
Testing of Enterobacterales is less common but can be considered for mixed infections or as a
carbapenem-sparing option for ESBL-producers [1].

¢ Reference Method & Challenges: Broth microdilution (BMD) is the reference standard. Studies
show that the performance of manual methods (gradient strips, disk diffusion) can be suboptimal,
particularly for P. aeruginosa isolates that are resistant to all other B-lactams (Pan-B-R). These
methods may overcall susceptibility, leading to very major errors [8].

¢ Available Testing Methods: C/T is available on most automated commercial platforms (Vitek 2,
Phoenix, MicroScan, Sensititre). Performance is generally acceptable, though laboratories should be
aware of method-specific limitations [1].

Table 4: Susceptibility Testing Breakpoints (MIC in mgI/L)

. CLSI CLSI EUCAST EUCAST
Organism Notes
S< R= S< R>

Enterobacterales 2/4 8/4 2 2 EUCAST breakpoints do not
include an Intermediate category

[1].

Pseudomonas 4/4 16/4 4 4 For Pan-B3-R isolates, all manual
aeruginosa AST methods show decreased
performance [8] [1].

Research Frontiers and Resistance Management

Ongoing research focuses on optimizing clinical use and combating resistance emergence.

¢ Optimizing Dosing Strategies: Recent population PK/PD models suggest that continuous infusion
(CI) regimens of 4-6 g/2-3 g (ceftolozane/tazobactam) daily, guided by therapeutic drug monitoring
(TDM), can achieve aggressive drug exposures (fT>4xMIC) across all renal function levels. This
strategy is linked to improved resistance suppression [4].

¢ Resistance Trends and Collateral Susceptibility: A natural experiment during C/T's market
withdrawal (2021) showed a significant drop in resistance rates, which subsequently increased after
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its reintroduction, highlighting the role of antibiotic selective pressure [2]. Emerging strategies, such
as collateral susceptibility-guided alternation with imipenem, have shown promise in preventing
resistance development in extensive drug-resistant (XDR) P. aeruginosa biofilms in vitro [9].

Conclusion
Ceftolozane/tazobactam represents a significant advancement in the fight against MDR Gram-negative

infections. Its development from discovery to clinical application involved:

¢ Rational Design: Engineering ceftolozane for stability against core resistance mechanisms in P.
aeruginosa.

¢ Robust Data Generation: Comprehensive in vitro and PD profiling to establish efficacy and dosing
rationale.

¢ Evolving Clinical Use: Post-marketing surveillance and PK/PD modeling are refining its use,
emphasizing aggressive, exposure-optimized dosing to preserve its utility.

The future of C/T and similar agents lies in precision dosing strategies and combinatorial approaches

informed by ongoing resistance surveillance and a deep understanding of pharmacodynamics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: (;tntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ales
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://en.wikipedia.org/wiki/Timeline_of_antibiotics
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765422/
https://www.sciencedirect.com/science/article/pii/S259020752400056X
https://www.smolecule.com/products/b523134#ceftolozane-discovery-and-development-timeline
https://www.smolecule.com/products/b523134#ceftolozane-discovery-and-development-timeline
https://www.smolecule.com/products/b523134#ceftolozane-discovery-and-development-timeline
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s523134?utm_src=pdf-bulk
https://www.smolecule.com/products/s523134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

